3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions enable the formation of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, through cyclization. Suzuki coupling of these compounds with phenylboronic acids yields 5-arylpyrazoles, highlighting their potential in creating novel pyrazole-based structures (Arbačiauskienė et al., 2011).
Functionalization Reactions
The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols have been studied, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions are significant for introducing functional groups into pyrazole cores, expanding their chemical diversity and potential applications in material science and pharmacology (Yıldırım & Kandemirli, 2006).
Optical Nonlinearity and Material Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using the open-aperture z-scan technique. These compounds, particularly those with carboxylic acid and ester substituents, exhibit significant nonlinear optical properties, suggesting their potential as optical limiting materials (Chandrakantha et al., 2013).
Ionization Constants and Structural Effects
The ionization constants of pyrazole carboxylic acids have been determined, offering insights into the effects of medium and structure on their acidity. This research is foundational for understanding the chemical behavior of pyrazole derivatives in various solvents, which is crucial for their application in chemical syntheses and pharmaceutical formulations (Alkan et al., 2009).
Novel Synthetic Routes and Characterizations
New pyrazole derivatives have been synthesized from ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, demonstrating the versatility of pyrazole carboxylic acids in creating a wide array of compounds. These studies not only expand the chemical space of pyrazole derivatives but also explore their potential biological activities, such as auxin activities, which are important in agricultural sciences (Yue et al., 2010).
Future Directions
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKKBWNUCOEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390263 |
Source
|
Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-20-2 |
Source
|
Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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